Elucidation and Characterization of Nor-Cerpegin: A Technical Guide
Elucidation and Characterization of Nor-Cerpegin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nor-Cerpegin, with the systematic name 1,1-dimethyl-1H,5H-furo[3,4-c]pyridine-3,4-dione, is a heterocyclic compound of interest due to its structural relation to Cerpegin, a known inhibitor of the 20S proteasome. This technical guide provides a comprehensive overview of the structure elucidation, characterization, and biological evaluation of Nor-Cerpegin. The document details the synthetic route, methodologies for structural confirmation, and protocols for assessing its activity as a proteasome inhibitor. All quantitative data are summarized for clarity, and key experimental workflows are visualized using diagrams.
Introduction
Nor-Cerpegin is a synthetic analog of the natural product Cerpegin, which has demonstrated various biological activities, including tranquilizer, anti-inflammatory, analgesic, and anti-ulcer properties.[1][2] The core structure of these molecules is a furo[3,4-c]pyridine (B3350340) ring system. The primary biological target identified for Cerpegin and its analogs is the 20S proteasome, a crucial component of the ubiquitin-proteasome system responsible for intracellular protein degradation.[3] Inhibition of the proteasome is a validated therapeutic strategy in oncology and is being explored for other diseases. This guide focuses on the technical aspects of elucidating the structure and characterizing the biological activity of Nor-Cerpegin.
Synthesis and Physical Properties
Nor-Cerpegin has been synthesized via the condensation of ethyl 4-[2-(dimethylamino)vinyl]-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate with urea (B33335) in glacial acetic acid.[2] This reaction leads to the formation of the fused pyridine (B92270) ring system, resulting in the target molecule.
Table 1: Physical and Synthetic Data for Nor-Cerpegin
| Parameter | Value | Reference |
| Systematic Name | 1,1-dimethyl-1H,5H-furo[3,4-c]pyridine-3,4-dione | [2] |
| Molecular Formula | C₉H₉NO₃ | Inferred from structure |
| Molecular Weight | 179.17 g/mol | Calculated |
| Melting Point | 260°C | [2] |
| Synthetic Yield | 64.2% | [2] |
Structure Elucidation
The definitive structure of Nor-Cerpegin is established through a combination of spectroscopic techniques. While specific primary spectral data for Nor-Cerpegin is not publicly available, this section outlines the standard experimental protocols for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of purified Nor-Cerpegin in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
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¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS). Expected signals would correspond to the methyl groups and the protons on the pyridine ring.
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¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This provides information on the number of distinct carbon environments in the molecule, including the carbonyl carbons and the quaternary carbons of the dimethyl group.
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2D NMR Spectroscopy: Conduct experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons, confirming the furo[3,4-c]pyridine ring system and the positions of the substituents.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Nor-Cerpegin.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: Introduce a solution of Nor-Cerpegin into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
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High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecular ion to confirm the elemental composition (C₉H₉NO₃).
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Tandem Mass Spectrometry (MS/MS): Induce fragmentation of the parent ion to analyze the resulting daughter ions. The fragmentation pattern provides structural information that can be used to confirm the connectivity of the molecule.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.
Experimental Protocol: X-ray Crystallography
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Crystal Growth: Grow single crystals of Nor-Cerpegin suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.
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Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
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Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
Biological Characterization: Proteasome Inhibition
Nor-Cerpegin and its derivatives are investigated for their potential to inhibit the 20S proteasome. The 20S proteasome has three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (CL).
In Vitro Proteasome Activity Assay
This assay measures the ability of Nor-Cerpegin to inhibit the different catalytic activities of the purified 20S proteasome.
Experimental Protocol: Proteasome Activity Assay
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Reagents:
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Purified human 20S proteasome.
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Fluorogenic substrates:
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Suc-LLVY-AMC for chymotrypsin-like activity.
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Boc-LSTR-AMC for trypsin-like activity.
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Z-LLE-AMC for caspase-like activity.
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Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).
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Nor-Cerpegin stock solution (in DMSO).
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Procedure:
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In a 96-well black microplate, add the assay buffer, purified 20S proteasome, and varying concentrations of Nor-Cerpegin (or DMSO as a vehicle control).
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Incubate for a predefined period (e.g., 15 minutes) at 37°C.
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Initiate the reaction by adding the specific fluorogenic substrate.
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Monitor the fluorescence intensity over time using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
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Data Analysis:
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Calculate the rate of substrate cleavage for each concentration of Nor-Cerpegin.
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Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
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Ubiquitin-Proteasome Signaling Pathway
Nor-Cerpegin's activity as a proteasome inhibitor places it as a modulator of the ubiquitin-proteasome pathway. This pathway is essential for cellular homeostasis by degrading damaged or unnecessary proteins.
Conclusion
This technical guide has outlined the key aspects of the synthesis, structure elucidation, and biological characterization of Nor-Cerpegin. While detailed primary analytical data is not yet widely published, the methodologies described herein represent the standard workflows for a comprehensive evaluation of this and similar compounds. The potential of Nor-Cerpegin and its derivatives as proteasome inhibitors warrants further investigation for their therapeutic applications. Future work should focus on obtaining and publishing the complete spectroscopic and crystallographic data for Nor-Cerpegin, as well as detailed structure-activity relationship studies to optimize its potency and selectivity as a proteasome inhibitor.
